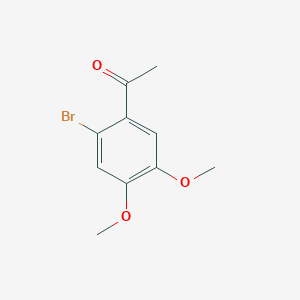

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3. It is a brominated derivative of 4,5-dimethoxyphenyl ethanone and is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in the synthesis of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone can be synthesized through the bromination of 4,5-dimethoxyacetophenone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetonitrile. The reaction is carried out at room temperature, and the product is obtained in good yield .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used

Major Products Formed

Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.

Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Reduction Reactions: Products include alcohols and other reduced compounds

Aplicaciones Científicas De Investigación

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its carbonyl group can participate in oxidation and reduction reactions, leading to the formation of various products .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone

- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone

- 2-Bromo-1-(2,5-dimethylphenyl)ethanone

- 2-Bromo-4’-chloroacetophenone

- 2-Bromo-4’-methoxyacetophenone .

Uniqueness

1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is unique due to the specific positioning of the bromine atom and methoxy groups on the phenyl ring. This unique structure imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications .

Q & A

Q. Basic: What are the key steps in synthesizing 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone?

Methodological Answer:

A copper(I)-catalyzed oxidation method is commonly employed. Starting from the corresponding benzylic alcohol, the reaction uses CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2 equiv.) in dioxane at 80°C under nitrogen. Reaction progress is monitored via TLC (petroleum ether/ethyl acetate, Rf = 0.58). Post-reaction, the mixture is quenched with NH₄Cl, extracted with CH₂Cl₂, and purified via silica gel chromatography, yielding ~65% product .

Table 1: Key Reaction Parameters

| Component | Role | Quantity |

|---|---|---|

| CuI | Catalyst | 10 mol% |

| 1,10-Phenanthroline | Ligand | 20 mol% |

| K₃PO₄ | Base | 2 equiv. |

| Temperature | Reaction condition | 80°C |

Q. Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Critical characterization techniques include:

- Melting Point : 128°C (phase transition) .

- NMR : Compare ¹H/¹³C spectra with NIST data (e.g., acetosyringone analogs) to confirm substitution patterns .

- Mass Spectrometry (MS) : Verify molecular ion peak at m/z 245.04 (theoretical for C₁₀H₁₁BrO₃) .

Q. Advanced: How can reaction yields be optimized when bromine substitution leads to side products?

Methodological Answer:

Bromine’s electrophilicity may cause undesired aryl coupling. To mitigate:

- Use low-temperature bromination (e.g., 0–5°C) to control reactivity.

- Introduce protecting groups (e.g., methoxy) on sensitive positions before bromination .

- Monitor intermediates via HPLC-MS to isolate pure fractions early .

Table 2: Yield Optimization Strategies

| Issue | Solution | Reference |

|---|---|---|

| Over-bromination | Controlled stoichiometry (1.1 equiv. Br₂) | |

| Dehydration side reactions | Anhydrous conditions (molecular sieves) |

Q. Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., anticancer vs. no activity) often arise from assay variability. Standardize protocols:

- Use cell lines with confirmed receptor expression (e.g., HeLa for apoptosis studies).

- Validate via dose-response curves (IC₅₀ calculations) and compare with positive controls (e.g., doxorubicin) .

- Perform molecular docking to predict interactions with targets like tubulin or kinases .

Q. Basic: What safety protocols are essential during synthesis?

Methodological Answer:

- PPE : NIOSH/MSHA respirators, chemical-resistant gloves, and OSHA-compliant goggles .

- Ventilation : Use fume hoods to avoid bromine vapor exposure (TLV: 0.1 ppm) .

- Spill Management : Neutralize with sodium bicarbonate; collect residues in sealed containers .

Q. Advanced: How to determine stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; analyze degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Assess decomposition onset temperature (expected >150°C) .

- Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation .

Q. Advanced: What computational tools aid in crystallographic analysis?

Methodological Answer:

- SHELX Suite : Use SHELXD for phase problem resolution and SHELXL for refinement. Validate with R-factor (<5%) and electron density maps .

- Mercury CSD : Analyze packing motifs and hydrogen-bonding networks using Cambridge Structural Database references .

Q. Basic: What regulatory guidelines apply to laboratory use?

Methodological Answer:

- EINECS/TCSI Compliance : Ensure proper hazard labeling (H315, H319, H335) and SDS documentation .

- Waste Disposal : Segregate halogenated waste (EPA code D003) and avoid drain disposal .

Q. Advanced: How to design SAR studies for brominated analogs?

Methodological Answer:

- Analog Synthesis : Replace bromine with Cl/F/I and compare logP (via HPLC) and bioactivity.

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects with IC₅₀ values .

Table 3: SAR Design Parameters

| Substituent | logP (Predicted) | Target Activity |

|---|---|---|

| Br | 2.1 | Anticancer |

| Cl | 1.8 | Antimicrobial |

| CF₃ | 2.5 | Enzyme inhibition |

Q. Advanced: How to address low solubility in bioassays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) with PBS to maintain cell viability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for enhanced cellular uptake .

Propiedades

Número CAS |

1024602-84-3 |

|---|---|

Fórmula molecular |

C12H15ClN2O2 |

Peso molecular |

254.71 g/mol |

Nombre IUPAC |

1-[3-(4-aminophenyl)propanoyl]azetidin-2-one;hydrochloride |

InChI |

InChI=1S/C12H14N2O2.ClH/c13-10-4-1-9(2-5-10)3-6-11(15)14-8-7-12(14)16;/h1-2,4-5H,3,6-8,13H2;1H |

Clave InChI |

WDWTYYFWIJNRTG-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=C(C=C1Br)OC)OC |

SMILES canónico |

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)N.Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.